

Cross-reactivity profiling of Oditrasertib against other kinases

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Oditrasertib: A Profile of a Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Oditrasertib (also known as DNL788 or SAR443820) is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed by Denali Therapeutics and Sanofi, it has been investigated in clinical trials for a range of neurodegenerative and inflammatory diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS).[3][4][5][6] This guide provides a comparative overview of Oditrasertib, with a focus on its intended target, signaling pathway, and the critical aspect of kinase cross-reactivity.

The Target: RIPK1 and its Signaling Pathway

RIPK1 is a key enzyme that plays a crucial role in regulating cellular inflammation and programmed cell death pathways, namely apoptosis and necroptosis.[4][5] In various disease states, the overactivation of RIPK1 is believed to contribute to pathological inflammation and cell death. By inhibiting RIPK1, **Oditrasertib** was developed with the therapeutic goal of mitigating these detrimental processes.

The signaling cascade involving RIPK1 is complex and context-dependent. Upon activation by stimuli such as tumor necrosis factor-alpha (TNF α), RIPK1 can initiate two distinct downstream



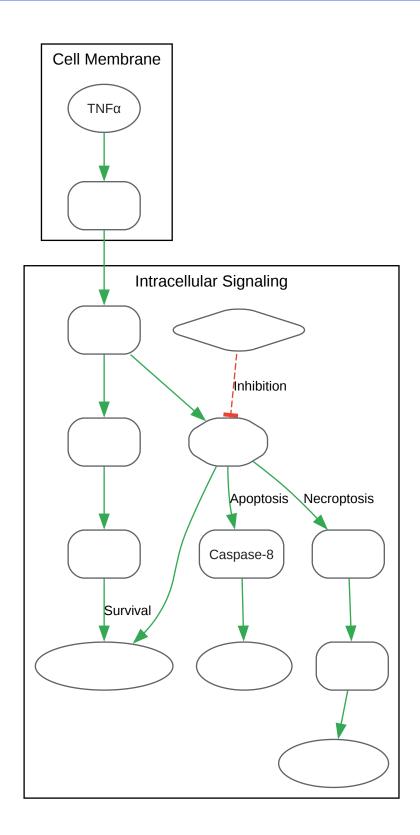




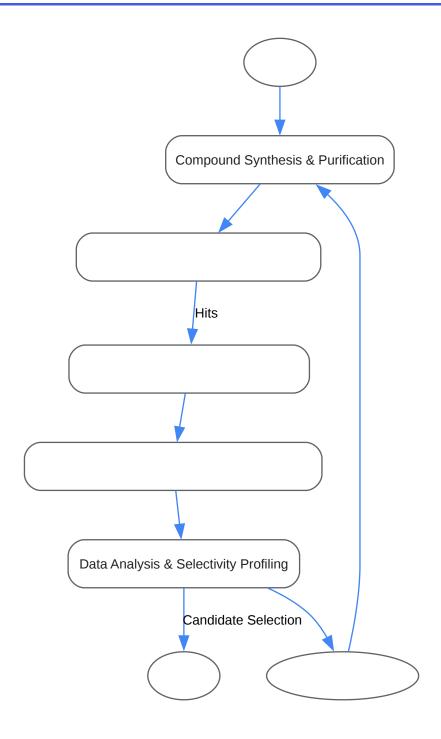
pathways: a pro-survival pathway mediated by NF-κB, or cell death pathways through apoptosis or necroptosis. The inhibition of RIPK1's kinase activity by **Oditrasertib** is intended to block the necroptotic and apoptotic signals while potentially preserving the pro-survival functions.

Below is a diagram illustrating the central role of RIPK1 in cellular signaling pathways.









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References

- 1. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanofi and Denali's ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. After Disappointing Study Results, Denali and Sanofi Shift Resources to a Different Alzheimer's Drug - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in Multiple Sclerosis by Sanofi | User | woonsocketcall.com [markets.financialcontent.com]
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